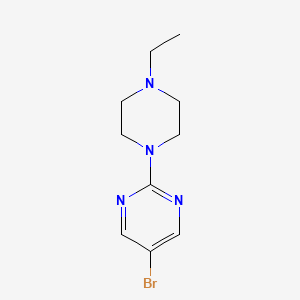

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

説明

The compound "5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine" is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromine atom in the 5-position indicates that it is a halogenated compound, which can significantly affect its chemical reactivity and biological activity. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and chemical synthesis .

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization. The introduction of a bromine atom can be accomplished using elemental bromine, leading to 5-bromo derivatives . Another example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is synthesized from commercially available starting materials through a multi-step process that includes bromination as a key step . These methods highlight the versatility of brominated pyrimidines in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be studied using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was investigated using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy. Computational methods such as density functional theory (DFT) can be used to predict molecular geometry, vibrational wavenumbers, and electronic properties. These studies are crucial for understanding the molecular conformation and electronic distribution within the molecule .

Chemical Reactions Analysis

Brominated pyrimidines can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. For instance, the 5-bromo derivative of 2,4-diaminopyrimidine can be cross-coupled with AlMe3 to introduce a methyl group at the 5-position. The reactivity of the bromine atom also allows for the synthesis of various substituted pyrimidine derivatives, which can be tailored for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by the substituents on the pyrimidine ring. The presence of a bromine atom can affect the compound's melting point, solubility, and stability. The electronic properties, such as the band gap energy of HOMO and LUMO, indicate the presence of charge transfer within the molecule. These properties are important for the application of these compounds in medicinal chemistry and materials science .

科学的研究の応用

- Specific Scientific Field : Chemistry, specifically organic synthesis .

- Summary of the Application : “5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine” is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

- Methods of Application or Experimental Procedures : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively. The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

-

Therapeutic Agent Against Gout and Other Diseases

- Specific Scientific Field : Immunology .

- Summary of the Application : “5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine” is used in the design of a novel NLRP3 inhibitor, SLC3037, which could be employed as a therapeutic agent against gout and other diseases associated with NLRP3 inflammasome activation .

- Methods of Application or Experimental Procedures : The inflammasome activation was assessed by ELISA of IL-1b and immunoblotting of IL-1b maturation after treatment of bone marrow-derived macrophages with LPS+monosodium urate (MSU). NLRP3 binding to NEK7 and oligomerization were examined using immunoprecipitation and Blue Native gel electrophoresis .

- Results or Outcomes : SLC3037 inhibited inflammasome by MSU and other inflammasome activators through blockade of NLRP3 binding to NEK7 or oligomerization, and subsequent ASC oligomerization/phosphorylation. SLC3037 significantly reduced foot pad thickness and inflammation by MSU .

-

Anti-tubercular Agents

- Specific Scientific Field : Pharmacology .

- Summary of the Application : “5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine” is used in the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .

- Methods of Application or Experimental Procedures : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results or Outcomes : Among the tested compounds, five compounds (6a, 6e, 6h, 6j and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

特性

IUPAC Name |

5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN4/c1-2-14-3-5-15(6-4-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVPUQAKHMQWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine | |

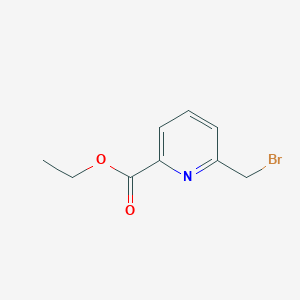

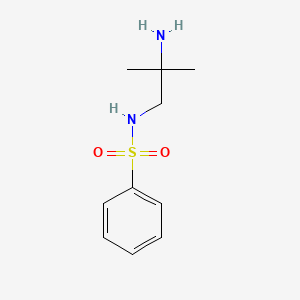

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)